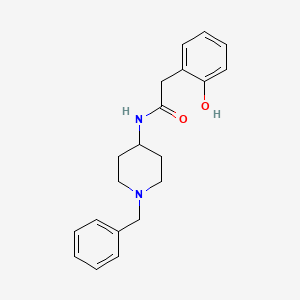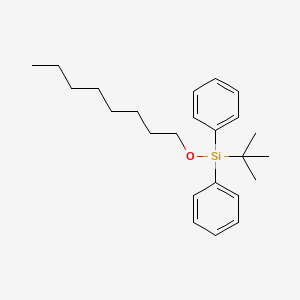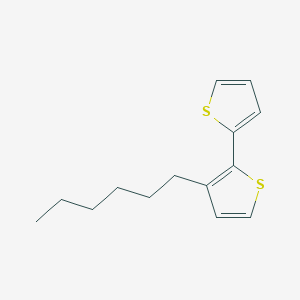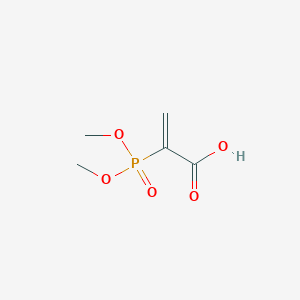![molecular formula C24H30N2O2 B14285233 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione CAS No. 138590-78-0](/img/no-structure.png)
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a complex arrangement of dimethylamino groups and phenyl rings, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where suitable acetophenones and benzaldehydes react under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic electronic devices due to its electron-donating properties.
Photophysical Studies: Its unique structure makes it suitable for studying photophysical properties and intramolecular charge transfer.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione involves its interaction with molecular targets through electron donation and charge transfer processes. The dimethylamino groups play a crucial role in stabilizing the charge distribution within the molecule, facilitating its reactivity and interaction with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone, 4,4’-bis(dimethylamino)-:
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: Another compound with dimethylamino groups and phenyl rings.
Uniqueness
The uniqueness of 3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione lies in its specific arrangement of functional groups, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over charge transfer and electronic interactions.
Propriétés
| 138590-78-0 | |
Formule moléculaire |
C24H30N2O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
3-[1,3-bis[4-(dimethylamino)phenyl]prop-2-enyl]pentane-2,4-dione |
InChI |
InChI=1S/C24H30N2O2/c1-17(27)24(18(2)28)23(20-10-14-22(15-11-20)26(5)6)16-9-19-7-12-21(13-8-19)25(3)4/h7-16,23-24H,1-6H3 |
Clé InChI |
SWGIHSUGTHYHRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)



![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)



![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
